molecular formula C10H19NO2 B12604987 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- CAS No. 647021-17-8

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)-

Cat. No.: B12604987
CAS No.: 647021-17-8
M. Wt: 185.26 g/mol
InChI Key: SFBAASMURQXSIO-VIFPVBQESA-N
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Description

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmacologically active compounds. The compound 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is characterized by the presence of a piperidine ring substituted with a hydroxymethyl group and a butanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- typically involves the reaction of piperidine with appropriate reagents to introduce the hydroxymethyl and butanoyl groups. One common method involves the reduction of 1-(1-oxobutyl)piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired compound .

Industrial Production Methods

Industrial production of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of 2-Piperidinemethanoic acid, 1-(1-oxobutyl)-, (2S)-.

    Reduction: Formation of 2-Piperidinemethanol, 1-(1-hydroxybutyl)-, (2S)-.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, it may interfere with signaling pathways in cancer cells, resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is a piperidine derivative with potential applications in pharmacology due to its biological activity. This compound has garnered attention in various studies for its effects on the central nervous system (CNS) and other biological pathways. This article reviews the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is C11H17NOC_{11}H_{17}NO, with a molecular weight of approximately 181.26 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a butanoyl moiety.

Biological Activity Overview

The biological activity of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- has been primarily studied in the context of its effects on the CNS. Research indicates that this compound exhibits CNS depressant properties, which can be quantified through various behavioral assays in animal models.

CNS Effects

A study demonstrated that derivatives of piperidine compounds, including 2-Piperidinemethanol, displayed significant depressant actions on locomotor activity in mice. The reduction in locomotor activity serves as an indicator of CNS depressant effects, which were noted to vary among different derivatives and their diastereomers .

Case Studies and Experimental Data

  • Pharmacological Evaluation :
    • In a pharmacological evaluation, compounds derived from 2-Piperidinemethanol were tested for their ability to reduce locomotor activity in mice. The results indicated that certain derivatives exhibited a dose-dependent reduction in activity, suggesting potential sedative effects .
  • Chemical Synthesis :
    • The synthesis of 2-Piperidinemethanol derivatives often involves the reaction of piperidine with various acylating agents. For instance, treatment with alpha-bromoacetophenone produced significant CNS-active compounds .
  • Comparative Analysis :
    • A comparative analysis of different piperidine derivatives highlighted that variations in substituents significantly influenced their biological activities. The presence of specific functional groups correlated with enhanced CNS depressant effects .

Data Table: Biological Activity Summary

Compound NameActivity TypeModel UsedObserved EffectReference
2-PiperidinemethanolCNS DepressantMiceReduced locomotor activity
Derivative ACNS DepressantMiceSignificant sedative effect
Derivative BNo effectMiceNo significant change in locomotion

Properties

CAS No.

647021-17-8

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C10H19NO2/c1-2-5-10(13)11-7-4-3-6-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1

InChI Key

SFBAASMURQXSIO-VIFPVBQESA-N

Isomeric SMILES

CCCC(=O)N1CCCC[C@H]1CO

Canonical SMILES

CCCC(=O)N1CCCCC1CO

Origin of Product

United States

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